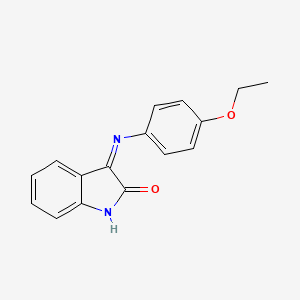
1-Hydroxy-3-methylene-cyclobutanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-3-methylene-cyclobutanecarboxylic acid is a unique organic compound characterized by its cyclobutane ring structure with a hydroxyl group and a methylene group attached to the third carbon atom, and a carboxylic acid group at the first position
Synthetic Routes and Reaction Conditions:
Hydroxylation of Cyclobutane Derivatives: One common synthetic route involves the hydroxylation of cyclobutane derivatives using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Carboxylation Reactions: Another method includes the carboxylation of cyclobutane derivatives using reagents like carbon monoxide (CO) in the presence of a catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis processes that optimize yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions may involve the replacement of the hydroxyl group with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, H2CrO4
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or aldehydes
Substitution: Formation of esters, amides, or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: 1-Hydroxy-3-methylene-cyclobutanecarboxylic acid is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biochemical pathways.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs and treatments for various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism by which 1-Hydroxy-3-methylene-cyclobutanecarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Hydroxy-3-methylene-cyclobutanecarboxylic acid is unique due to its specific structural features, which distinguish it from other cyclobutane derivatives. Similar compounds include:
Cyclobutane-1,2,3,4-tetrol: A compound with four hydroxyl groups attached to the cyclobutane ring.
Cyclobutane-1,3-dicarboxylic acid: A compound with two carboxylic acid groups on the cyclobutane ring.
Cyclobutane-1-carboxylic acid: A compound with a single carboxylic acid group on the cyclobutane ring.
These compounds share the cyclobutane ring structure but differ in the placement and type of functional groups, leading to different chemical properties and applications.
Propriétés
IUPAC Name |
1-hydroxy-3-methylidenecyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4-2-6(9,3-4)5(7)8/h9H,1-3H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWSIGMEQOMJMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(3,4-Dimethylbenzenesulfonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2957341.png)
![3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-6-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2957343.png)
amine](/img/structure/B2957344.png)
![5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2957345.png)
![N-[[3-(Methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2957348.png)
![3-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/new.no-structure.jpg)
![N-(4-ethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2957355.png)



![2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2957361.png)



